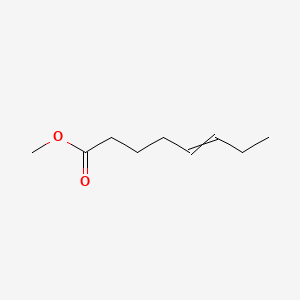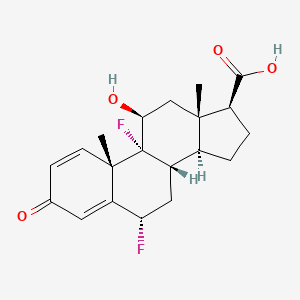
(6alpha,11beta,17alpha)-6,9-Difluoro-11-hydroxy-3-oxo-androsta-1,4-diene-17-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17a,21-Dideoxy-6a,9a-Difluoroprednisolone is a synthetic glucocorticoid compound. Glucocorticoids are a class of corticosteroids, which are a class of steroid hormones. These compounds are known for their potent anti-inflammatory and immunosuppressive properties. 17a,21-Dideoxy-6a,9a-Difluoroprednisolone is used primarily in scientific research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 17a,21-Dideoxy-6a,9a-Difluoroprednisolone involves multiple steps, starting from a suitable steroid precursor. The process typically includes:
Fluorination: Introduction of fluorine atoms at the 6a and 9a positions.
Deoxygenation: Removal of oxygen atoms at the 17a and 21 positions.
These reactions require specific reagents and conditions, such as the use of fluorinating agents like diethylaminosulfur trifluoride (DAST) and deoxygenating agents like tributyltin hydride.
Industrial Production Methods
Industrial production of 17a,21-Dideoxy-6a,9a-Difluoroprednisolone follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch Processing: Controlled reaction conditions in large reactors.
Purification: Techniques like crystallization and chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
17a,21-Dideoxy-6a,9a-Difluoroprednisolone undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using reagents like potassium permanganate.
Reduction: Removal of oxygen atoms, using agents like lithium aluminum hydride.
Substitution: Replacement of functional groups, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated steroids.
Aplicaciones Científicas De Investigación
17a,21-Dideoxy-6a,9a-Difluoroprednisolone is widely used in scientific research due to its unique properties:
Chemistry: Studying the effects of fluorination on steroid activity.
Biology: Investigating the compound’s impact on cellular processes.
Medicine: Exploring potential therapeutic applications, particularly in anti-inflammatory and immunosuppressive treatments.
Industry: Developing new synthetic routes and production methods for glucocorticoids.
Mecanismo De Acción
The mechanism of action of 17a,21-Dideoxy-6a,9a-Difluoroprednisolone involves binding to glucocorticoid receptors in cells. This binding leads to:
Transcriptional Regulation: Modulation of gene expression, resulting in anti-inflammatory and immunosuppressive effects.
Signal Transduction: Activation of signaling pathways that reduce inflammation and immune response.
Comparación Con Compuestos Similares
Similar Compounds
Prednisolone: A widely used glucocorticoid with similar anti-inflammatory properties.
Dexamethasone: Another potent glucocorticoid used in various medical treatments.
Betamethasone: Known for its strong anti-inflammatory effects.
Uniqueness
17a,21-Dideoxy-6a,9a-Difluoroprednisolone is unique due to its specific fluorination pattern and deoxygenation, which may enhance its stability and potency compared to other glucocorticoids.
Propiedades
Fórmula molecular |
C20H24F2O4 |
|---|---|
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
(6S,8S,9R,10S,11S,13S,14S,17S)-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid |
InChI |
InChI=1S/C20H24F2O4/c1-18-9-16(24)20(22)13(11(18)3-4-12(18)17(25)26)8-15(21)14-7-10(23)5-6-19(14,20)2/h5-7,11-13,15-16,24H,3-4,8-9H2,1-2H3,(H,25,26)/t11-,12+,13-,15-,16-,18-,19-,20-/m0/s1 |
Clave InChI |
LECQZWLBQWUNPR-ZMFGGXDQSA-N |
SMILES isomérico |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC[C@@H]2C(=O)O)C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O |
SMILES canónico |
CC12CC(C3(C(C1CCC2C(=O)O)CC(C4=CC(=O)C=CC43C)F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


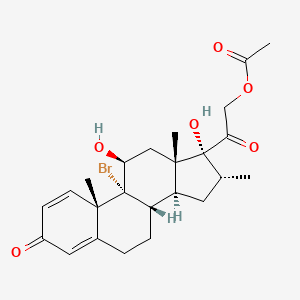
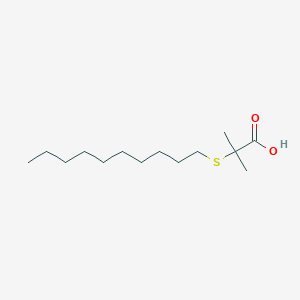
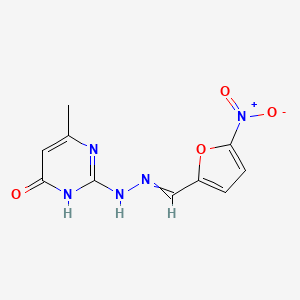
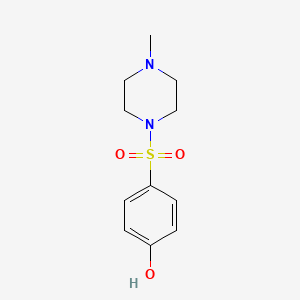
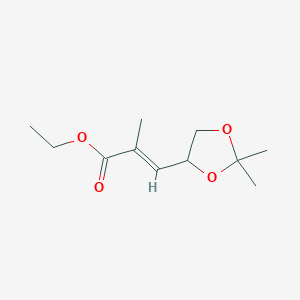

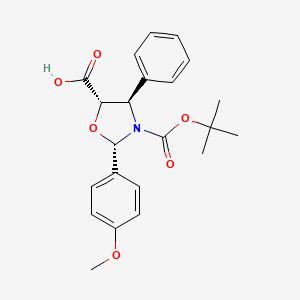
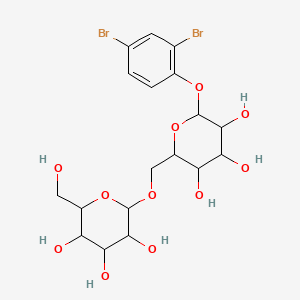
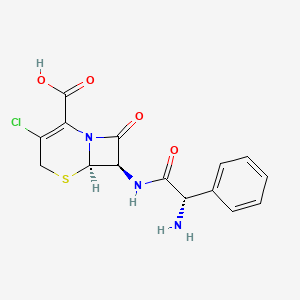
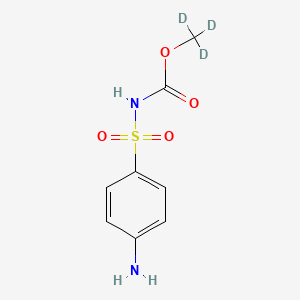
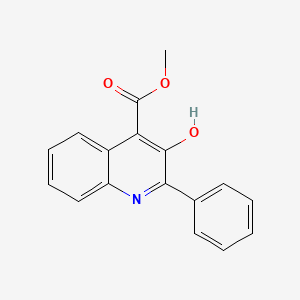
![2H-1,4-Benzodiazepin-2-one, 7-amino-5-(2-fluorophenyl)-1,3-dihydro-1-(methyl-d3)-(9CI); 9-amino-6-(2-fluorophenyl)-2-trideuteromethyl-2,5-diazabicyclo[5.4.0]undeca-5,8,10,12-tetraen-3-one](/img/structure/B13841320.png)

